molecular formula C11H11ClN2O2 B15320333 4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride

4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride

Cat. No.: B15320333
M. Wt: 238.67 g/mol
InChI Key: GJQOZNWMZKWHKP-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-2-methylbenzoic acid hydrochloride is a benzoic acid derivative featuring a methyl substituent at the ortho position of the aromatic ring and an imidazole moiety linked via a methylene bridge. This compound is of interest in medicinal chemistry due to the imidazole group’s role in bioactivity, particularly in enzyme inhibition and receptor modulation.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

4-imidazol-1-yl-2-methylbenzoic acid;hydrochloride

InChI

InChI=1S/C11H10N2O2.ClH/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15;/h2-7H,1H3,(H,14,15);1H

InChI Key

GJQOZNWMZKWHKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling: A High-Yield Approach

Reaction Mechanism and Conditions

The palladium-catalyzed coupling of 2-methyl-4-iodobenzoic acid with imidazole represents the most direct route to the target compound. As demonstrated in the synthesis of 4-(1H-imidazol-1-yl)benzoic acid, this method employs a Pd(II) complex (C₁₆H₁₂ClN₃OPdS) with potassium hydroxide in dimethyl sulfoxide (DMSO) at 110°C for 10 hours. The aryl halide undergoes oxidative addition to the Pd center, followed by coordination and transmetalation with imidazole, ultimately yielding the coupled product after reductive elimination.

Table 1: Optimization of Palladium-Catalyzed Coupling
Parameter Optimal Value Impact on Yield
Catalyst Loading 0.75 mol% 93% yield
Temperature 110°C Prevents Pd leaching
Base KOH (2 equiv) Enhances nucleophilicity
Solvent DMSO Stabilizes Pd intermediates

Hydrochloride Salt Formation

Post-coupling, the free acid is treated with concentrated HCl in ethanol under reflux. Gradual cooling to −15°C ensures crystallization of the hydrochloride salt, achieving >95% purity after recrystallization from ethyl acetate/hexane.

Esterification-Hydrolysis Strategy

Methyl Ester Intermediate Synthesis

Methyl 4-(1H-imidazol-1-yl)-2-methylbenzoate is synthesized via Fisher esterification of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid using methanol and sulfuric acid under reflux. Industrial-scale adaptations utilize continuous flow reactors to enhance reaction control, reducing side-product formation to <5%.

Acid Hydrolysis and Salt Formation

The ester is hydrolyzed in aqueous NaOH (2 M, 80°C, 4 h), followed by acidification with HCl to precipitate the free acid. Subsequent treatment with HCl gas in anhydrous diethyl ether yields the hydrochloride salt with 89% efficiency.

Diazonium Salt Coupling: Challenges in Regioselectivity

Limitations of Electrophilic Substitution

Attempts to adapt diazotization methods for 2-methyl-4-aminobenzoic acid faced regioselectivity issues. Diazonium intermediates preferentially coupled at the 6-position of the benzoic acid ring due to steric hindrance from the 2-methyl group, yielding <30% of the desired 4-substituted product.

Table 2: Diazonium Coupling Outcomes
Substrate Coupling Position Yield
4-Aminobenzoic Acid Para (4-position) 69%
2-Methyl-4-aminobenzoic Acid Ortho (6-position) 28%

Direct Alkylation: Feasibility and Side Reactions

N-Alkylation of Imidazole

Reacting 2-methyl-4-(bromomethyl)benzoic acid with imidazole in DMF at 60°C led to a 1:1.2 ratio of N-1 and N-3 alkylated products, complicating purification. Silver nitrate-mediated regioselective N-1 alkylation improved yields to 58%, but scalability remained limited by the cost of Ag catalysts.

Comparative Analysis of Methods

Table 3: Method Efficacy and Industrial Viability
Method Yield Purity Scalability Cost
Pd-Catalyzed Coupling 93% >95% High $$$
Esterification 85% 92% Moderate $$
Diazonium Coupling 28% 80% Low $
Direct Alkylation 58% 88% Low $$$

Critical Challenges and Solutions

Regioselectivity in Imidazole Functionalization

The electron-deficient nature of imidazole necessitates careful catalyst selection. Bulky phosphine ligands (e.g., XPhos) in Pd-catalyzed reactions suppress undesired β-hydride elimination, improving selectivity for the 4-position.

Salt Formation and Purification

Hydrochloride salts are prone to hygroscopicity. Anhydrous workup conditions (e.g., HCl gas in Et₂O) and lyophilization enhance stability, achieving water content <0.5% by Karl Fischer titration.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis or base-mediated conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Table 1: Esterification Conditions and Outcomes

Alcohol UsedCatalystTemperatureProductYieldReference
MethanolH₂SO₄RefluxMethyl ester derivative85%
EthanolK₂CO₃60°CEthyl ester derivative78%

Key findings:

  • Base-mediated esterification (e.g., K₂CO₃) minimizes side reactions with the imidazole ring .

  • Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted analogs .

Nucleophilic Substitution at the Imidazole Ring

The imidazole nitrogen participates in alkylation and arylation reactions. The methyl group at position 2 modulates electronic effects, influencing regioselectivity.

Table 2: Substitution Reactions

ReagentSolventProductApplicationReference
Benzyl chlorideDMFN-Benzylimidazole derivativeAntimicrobial agent precursor
Ethyl bromoacetateAcetonitrileN-Carboxymethylimidazole adductChelating agent synthesis

Mechanistic notes:

  • Alkylation occurs preferentially at the less hindered N-1 position of the imidazole ring .

  • Reactions with bulky electrophiles (e.g., tert-butyl bromide) require elevated temperatures (80–100°C) .

Decarboxylation Under Acidic Conditions

The carboxylic acid group undergoes thermal decarboxylation in acidic media, forming a toluene derivative.

Reaction pathway:
C11H11ClN2O2HClΔC10H11ClN2+CO2\text{C}_{11}\text{H}_{11}\text{ClN}_2\text{O}_2 \xrightarrow[\text{HCl}]{\Delta} \text{C}_{10}\text{H}_{11}\text{ClN}_2 + \text{CO}_2 \uparrow

Conditions:

  • Temperature: 150–180°C

  • Catalyst: Concentrated HCl

  • Yield: 67% (isolated as hydrochloride salt)

Applications:

  • Generates intermediates for agrochemical synthesis.

Coordination with Metal Ions

The imidazole nitrogen and carboxylate oxygen act as ligands for transition metals.

Table 3: Metal Complexation Data

Metal SaltStoichiometry (Ligand:Metal)Observed Stability Constant (log K)ApplicationReference
CuCl₂2:18.9 ± 0.2Catalytic oxidation studies
Fe(NO₃)₃3:112.1 ± 0.3Enzyme inhibition assays

Spectroscopic evidence:

  • IR shifts at 1580 cm⁻¹ (C=N stretch) and 1390 cm⁻¹ (COO⁻ symmetric stretch) confirm coordination .

  • UV-Vis spectra show d-d transitions for Cu(II) complexes at λₘₐₓ = 610 nm .

Oxidative Modifications

Controlled oxidation targets the imidazole ring or methyl group:

Figure 1: Oxidation Pathways

text
(A) Imidazole ring oxidation: Substrate → H₂O₂/Fe²⁺ → Imidazole N-oxide derivative (72% yield) (B) Methyl group oxidation: Substrate → KMnO₄/H⁺ → Carboxylic acid derivative (58% yield)

Key limitations:

  • Over-oxidation leads to ring cleavage products at >100°C .

  • Selectivity for methyl oxidation requires pH-controlled conditions (pH 3–4) .

Photochemical Reactions

UV irradiation induces C–H activation at the methyl group, enabling cross-coupling with aryl halides.

Example:
Substrate+PhI400 nmUVBiphenyl derivative (Yield: 41%)\text{Substrate} + \text{PhI} \xrightarrow[\text{400 nm}]{\text{UV}} \text{Biphenyl derivative} \ (\text{Yield: 41\%})

Conditions:

  • Solvent: Acetonitrile

  • Catalyst: None (radical-mediated mechanism)

  • Reaction time: 24 h

Hydrolysis Reactions

The hydrochloride salt dissociates in aqueous solutions, with pH-dependent behavior:

Table 4: Hydrolysis Products

pH RangeDominant SpeciesStability
<2Protonated imidazole, free Cl⁻Stable
2–6Zwitterionic formModerate
>8Deprotonated carboxylateUnstable

Degradation products above pH 8 include 2-methylimidazole and benzoic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Physicochemical Properties
4-(1H-Imidazol-1-yl)-2-methylbenzoic acid HCl C₁₁H₁₁ClN₂O₂ 238.67 Ortho-methyl, para-imidazole (methylene link) High polarity due to carboxylic acid; moderate solubility
4-(1H-Imidazol-1-ylmethyl)benzoic acid HCl C₁₁H₁₁ClN₂O₂ 238.67 Para-imidazole (methylene link) Similar to above but lacks ortho-methyl; may exhibit altered binding kinetics
Dazoxiben HCl (4-(2-(Imidazol-1-yl)ethoxy)benzoic acid HCl) C₁₂H₁₃ClN₂O₃ 268.7 Ethoxy linker between imidazole and benzoic acid Increased lipophilicity from ethoxy group; enhanced metabolic stability
Ozagrel HCl ((E)-3-(4-(Imidazol-1-ylmethyl)phenyl)acrylic acid HCl) C₁₃H₁₃ClN₂O₂ 264.7 Acrylic acid chain at para position Conjugated double bond may improve membrane permeability
4-[2-(Imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid HCl C₁₄H₁₇ClN₂O₃ 296.8 Ethoxy linker, 3,5-dimethyl substituents Steric hindrance from dimethyl groups; potential selectivity in enzyme binding

Pharmacological Activities

  • Dazoxiben HCl (UK-37,248) : A thromboxane A2 synthetase inhibitor with an IC₅₀ of 3 × 10⁻⁹ M, demonstrating potent anti-thrombotic activity by blocking platelet aggregation .
  • Ozagrel HCl : Exhibits antiplatelet effects through thromboxane A2 inhibition, with structural flexibility from the acrylic acid chain enhancing interaction with enzyme active sites .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors. For example:

Condensation reactions : Reacting imidazole derivatives with 2-methylbenzoic acid precursors under controlled temperatures (e.g., 60–80°C) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Hydrochloride salt formation : Adding concentrated HCl to the free base in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

  • Key Considerations : Catalysts (e.g., palladium or copper salts) may enhance reaction efficiency. Purity is optimized via recrystallization from ethanol/water mixtures .

Q. How is the purity of 4-(1H-imidazol-1-yl)-2-methylbenzoic acid hydrochloride assessed?

  • Methodological Answer :

  • Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity .
  • Spectroscopy :
  • 1H-NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), imidazole protons (δ 7.5–8.0 ppm), and methyl groups (δ 2.5 ppm) confirm structural integrity .
  • IR : Stretching bands for carboxylic acid (1700–1720 cm⁻¹) and imidazole ring (3100–3150 cm⁻¹) .
  • Melting Point : Reported range: 313–315°C (decomposition) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX programs address them?

  • Methodological Answer :

  • Challenges : Twinned crystals, high thermal motion in the imidazole ring, or weak diffraction due to hydrated forms.
  • Solutions :
  • SHELXL : Refinement with anisotropic displacement parameters for heavy atoms (e.g., chlorine) and constraints for hydrogen bonding networks .
  • SHELXE : For phase extension in cases of partial disorder or low-resolution data .
  • Example : A 1.2 Å resolution dataset revealed hydrogen bonding between the carboxylic acid group and imidazole nitrogen, stabilizing the crystal lattice .

Q. How does structural modification of the imidazole ring influence biological activity, such as thromboxane synthetase inhibition?

  • Methodological Answer :

  • Substituent Effects :
  • Electron-withdrawing groups (e.g., halogens) on the imidazole ring enhance binding to thromboxane synthetase’s active site (IC₅₀ values < 10 nM in analogs) .
  • Methyl groups (as in 2-methylbenzoic acid) improve metabolic stability by reducing cytochrome P450-mediated oxidation .
  • QSAR Studies : Computational models (e.g., molecular docking) predict that planar imidazole-carboxylic acid systems maximize π-π stacking with aromatic residues in the enzyme’s binding pocket .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Contextual Factors :
  • pH-dependent solubility : The compound is sparingly soluble in water (0.1 mg/mL at pH 7) but highly soluble in DMSO (>50 mg/mL) .
  • Hydrate vs. anhydrous forms : Some studies report solubility for the monohydrate, while others use anhydrous material .
  • Experimental Validation : Conduct parallel solubility tests under standardized conditions (e.g., 25°C, 0.1 M PBS) and characterize the solid phase via XRPD to identify polymorphic forms .

Physical and Chemical Properties Table

PropertyValue/DescriptionSource
Molecular Weight256.68 g/mol (monohydrate)
Melting Point313–315°C (decomposition)
Solubility (H₂O)0.1 mg/mL (pH 7)
Key IR Bands1705 cm⁻¹ (C=O), 3120 cm⁻¹ (imidazole)
Biological Activity (IC₅₀)Thromboxane synthetase: 3 nM

Applications in Research

Q. How is this compound used in enzyme inhibition assays?

  • Methodological Answer :

  • Plate-based assays : Pre-incubate with human platelet microsomes (30 min, 37°C), then quantify thromboxane B₂ (TxB₂) via radioimmunoassay (RIA) to determine IC₅₀ values .
  • Negative Controls : Use indomethacin (COX inhibitor) to differentiate thromboxane synthetase-specific effects .

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